molecular formula C14H21BN2O2 B2935226 N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 2096334-77-7

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B2935226
CAS No.: 2096334-77-7
M. Wt: 260.14
InChI Key: XAICGIWYTVZMFG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine: is a boronic acid derivative with a cyclopropyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and boronic acids.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions would be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides or other oxidized forms.

  • Reduction: Reduction of the boronic acid group to borane derivatives.

  • Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxides and other oxidized derivatives.

  • Reduction Products: Borane derivatives and other reduced forms.

  • Substitution Products: A wide range of functionalized derivatives based on the substituent used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: The compound can be used in biological studies to investigate the role of boronic acids in biological systems. It may also serve as a probe in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. The boronic acid group can interact with biological targets, making it useful in drug design.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various materials, including polymers and advanced materials.

Comparison with Similar Compounds

  • 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

  • 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

  • 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: The presence of the pyridine ring and the specific substitution pattern in N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine distinguishes it from other similar compounds. Its unique structure allows for specific interactions and applications that are not possible with other boronic acid derivatives.

Properties

IUPAC Name

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAICGIWYTVZMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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